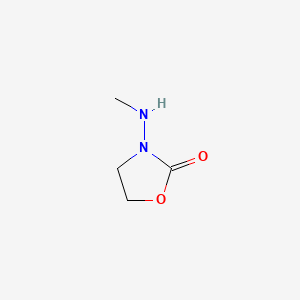
3-(Methylamino)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a methylamino group attached to the nitrogen atom in the ring structure makes it unique. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry, where they are used as scaffolds for the development of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of methylamine with glycidol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often involve the use of solvents such as methylene dichloride or tetrahydrofuran (THF) and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
3-(Methylamino)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
3-(Methylamino)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: The compound can be used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 3-(Methylamino)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets can vary depending on the specific derivative of the oxazolidinone .
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1,3-oxazolidin-2-one: Similar in structure but with an additional methyl group on the nitrogen atom.
3-(Ethylamino)-1,3-oxazolidin-2-one: Contains an ethyl group instead of a methyl group.
3-(Hydroxyamino)-1,3-oxazolidin-2-one: Has a hydroxy group attached to the nitrogen atom.
Uniqueness
3-(Methylamino)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
特性
CAS番号 |
5765-15-1 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
3-(methylamino)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-5-6-2-3-8-4(6)7/h5H,2-3H2,1H3 |
InChIキー |
LWNKFGOWYWSXIE-UHFFFAOYSA-N |
正規SMILES |
CNN1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















